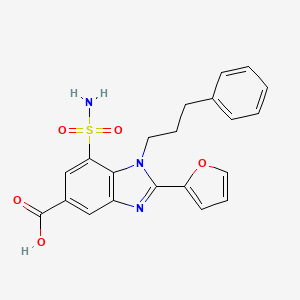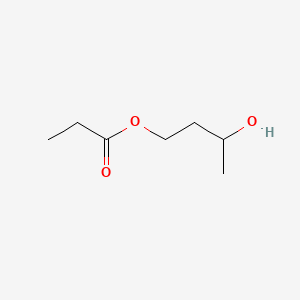
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate is a complex organic compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . This compound is known for its unique structure, which includes a piperidyl group, a cyclopentyl group, and a butynyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate typically involves multiple steps, including the formation of the piperidyl and cyclopentyl groups, followed by the introduction of the butynyl group. Common synthetic routes may involve:
Formation of the Piperidyl Group: This can be achieved through the reaction of piperidine with methylating agents under controlled conditions.
Cyclopentyl Group Introduction: Cyclopentyl groups are often introduced via cyclization reactions involving appropriate precursors.
Butynyl Group Addition: The butynyl group can be added through alkyne coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidyl and butynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-piperidyl cyclopentylphenyl glycolate
- Mandelic acid, α-cyclopentyl-, 1-methyl-4-piperidyl ester
Uniqueness
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
92956-71-3 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxyhept-3-ynoate |
InChI |
InChI=1S/C18H29NO3/c1-3-4-7-12-18(21,15-8-5-6-9-15)17(20)22-16-10-13-19(2)14-11-16/h15-16,21H,3-6,8-11,13-14H2,1-2H3 |
Clave InChI |
CHCMIZHVANMTNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




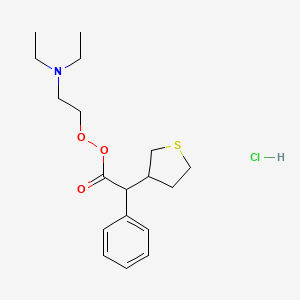
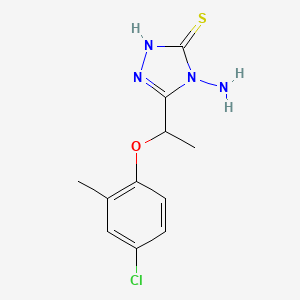
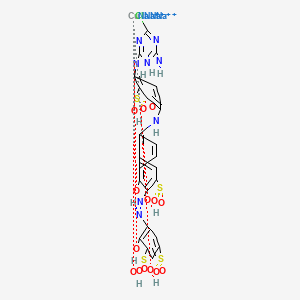
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)



